Chlorotricarbonyl(2,2'-bipyridine)rhenium(I)
Description
Significance of Rhenium(I) Complexes in Coordination Chemistry Research
Rhenium(I) complexes, particularly those with a {Re(CO)₃}⁺ core, hold a significant position in modern coordination chemistry. Their importance stems from a unique confluence of properties that make them versatile platforms for fundamental studies and practical applications. alfa-chemistry.comacs.org A defining characteristic of these complexes is their pronounced luminescence, often arising from metal-to-ligand charge transfer (MLCT) excited states. mdpi.comchimia.ch This phosphorescence is notable for its occurrence in solution at room temperature, a feature first reported for rhenium(I) tricarbonyl compounds with phenanthroline-based ligands. mdpi.com
The photophysical and photochemical properties of Rhenium(I) diimine complexes can be systematically tuned by modifying the diimine or ancillary ligands, allowing for precise control over their emission wavelengths, lifetimes, and quantum yields. mdpi.comnih.gov This tunability is crucial for designing functional materials for applications such as organic light-emitting diodes (OLEDs) and molecular sensors. alfa-chemistry.commdpi.com
Furthermore, these complexes exhibit good thermal and photochemical stability, which is a key advantage for their use in various applications. mdpi.com The coordination chemistry of rhenium is similar to that of technetium, a medically relevant radioisotope. This similarity allows for the development of rhenium complexes as non-radioactive models for technetium-based radiopharmaceuticals, facilitating detailed chemical and reactivity analysis without the hazards of radioactivity. nih.gov The ability of rhenium to exist in multiple oxidation states and form stable complexes with a variety of ligands, including strong π-acids like carbon monoxide, further broadens their utility in catalysis and the activation of small molecules. alfa-chemistry.comacs.org
Overview of the Chemical Compound's Role in Organometallic Research
Within the broader class of rhenium(I) complexes, Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) has carved out a pivotal role in organometallic research. It is arguably one of the most extensively studied transition metal complexes, primarily due to its exceptional photochemical and photophysical properties. nih.gov A key area of its application is in the photocatalytic reduction of carbon dioxide (CO₂). researchgate.netrsc.orgresearchgate.net [Re(bpy)(CO)₃Cl] and its derivatives have been shown to be highly selective and efficient molecular catalysts for the conversion of CO₂ to carbon monoxide (CO), a process of significant interest for addressing global warming and developing alternative fuel sources. researchgate.netresearchgate.netrsc.org
The mechanism of CO₂ reduction involves the photo-excitation of the complex to its triplet metal-to-ligand charge transfer (³MLCT) state. nih.gov This excited state can then accept an electron from a sacrificial donor, generating a reduced species that is capable of reacting with CO₂. chimia.chresearchgate.netosti.gov The catalytic cycle has been the subject of numerous mechanistic studies, including spectroelectrochemical investigations and density functional theory (DFT) calculations, to elucidate the nature of the active species and reaction intermediates. researchgate.netscispace.comrsc.org
Beyond photocatalysis, [Re(bpy)(CO)₃Cl] serves as a fundamental building block for creating more complex photoactive supramolecular systems. nih.gov Its luminescent properties make it a valuable component in the design of sensors and probes for biological imaging. The compound's photostability and well-defined excited-state behavior have established it as a benchmark for understanding light-induced energy and charge transfer processes in transition metal complexes. mdpi.comnih.gov Researchers have also explored immobilizing the complex on solid supports like mesoporous organosilica to create heterogeneous catalysts, aiming to combine the high selectivity of the molecular catalyst with the practical advantages of a solid-state system. researchgate.net
Historical Context of Research on [Re(bpy)(CO)₃Cl] and Related Systems
The scientific journey of [Re(bpy)(CO)₃Cl] is rooted in the pioneering work on the photoluminescence of transition metal complexes. A seminal report by Wrighton and coworkers laid the foundation for the field by demonstrating that rhenium(I) tricarbonyl coordination compounds with diimine ligands were the first metal carbonyls to show luminescence in solution at room temperature. mdpi.com This discovery sparked extensive research into the photophysics of these systems, focusing on their characteristic broad and unstructured emission bands attributed to phosphorescence from a triplet metal-to-ligand charge transfer (³MLCT) state. mdpi.com
The initial synthesis and characterization of fac-[Re(bpy)(CO)₃Cl] established it as a stable and easily accessible compound, making it an ideal model for photophysical studies. nih.gov Early research focused on understanding the nature of its excited states and the factors influencing its luminescence. nih.gov A significant development in the history of this compound was the discovery of its ability to act as a photocatalyst for the reduction of CO₂. This application, proposed by Lehn and others, propelled [Re(bpy)(CO)₃Cl] to the forefront of research in artificial photosynthesis and solar fuel production. researchgate.netnih.gov
Subsequent research has involved extensive structural and functional modifications. Scientists have synthesized a wide array of derivatives by altering the 2,2'-bipyridine (B1663995) ligand to fine-tune the complex's electronic and catalytic properties. researchgate.netnih.gov For instance, introducing electron-donating or withdrawing groups on the bipyridine ring has been shown to modulate the reduction potential and catalytic activity. researchgate.net The photochemistry of the complex has also been explored, revealing that irradiation can induce reactions such as isomerization from the facial (fac) to the meridional (mer) isomer and ligand substitution, depending on the wavelength of light and the solvent used. nih.govnih.govresearchgate.net This rich history of investigation has solidified the status of [Re(bpy)(CO)₃Cl] as a fundamentally important molecule in organometallic chemistry.
Data Tables
Table 1: Physicochemical Properties of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I)
| Property | Value |
| Molecular Formula | C₁₃H₈ClN₂O₃Re |
| Molecular Weight | 467.92 g/mol nih.gov |
| Appearance | Yellow solid jk-sci.com |
| Isomer | Typically synthesized as the facial (fac) isomer nih.gov |
Table 2: Key Research Applications and Findings
| Area of Research | Key Findings and Significance |
| Photocatalytic CO₂ Reduction | Efficiently and selectively catalyzes the reduction of CO₂ to CO. researchgate.netrsc.org The reaction proceeds via a one-electron reduced intermediate. researchgate.netosti.gov |
| Photophysics | Exhibits strong room-temperature phosphorescence from a ³MLCT excited state. mdpi.comnih.gov Its photophysical properties are highly tunable through ligand modification. mdpi.com |
| Mechanistic Studies | Serves as a model complex for investigating electron and energy transfer processes. mdpi.com The mechanism of its photochemical reactions, such as isomerization and ligand substitution, has been studied using time-resolved spectroscopy. nih.gov |
| Materials Science | Used as a building block for photoactive supramolecular assemblies and functional materials for OLEDs. mdpi.comnih.gov It can be immobilized on solid supports to create heterogeneous catalysts. researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
chlororhenium;formaldehyde;2-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.3CH2O.ClH.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-2;;/h1-8H;3*1H2;1H;/q;;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGBLVGCYSIJW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C=O.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Re] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN2O3Re | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Standard Synthetic Protocols for Chlorotricarbonyl(2,2'-bipyridine)rhenium(I)
The most common and well-established method for synthesizing Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) involves the direct reaction of a rhenium pentacarbonyl halide with 2,2'-bipyridine (B1663995).
Reaction of Rhenium Pentacarbonyl Chloride with 2,2'-Bipyridine
The standard synthesis is achieved by refluxing rhenium pentacarbonyl chloride (Re(CO)₅Cl) with 2,2'-bipyridine in a suitable solvent. This reaction proceeds via the substitution of two carbonyl ligands from the rhenium center by the bidentate 2,2'-bipyridine ligand. The final product, a yellow solid, precipitates from the reaction mixture upon cooling. The facial arrangement of the three carbonyl ligands is the thermodynamically favored isomer.
Reaction Scheme: Re(CO)₅Cl + C₁₀H₈N₂ → fac-[Re(CO)₃(C₁₀H₈N₂)]Cl + 2CO
A typical experimental procedure involves refluxing the reactants in toluene (B28343) for several hours. After the reaction is complete, the mixture is cooled, and the resulting yellow-orange precipitate is collected by vacuum filtration. Purification can be achieved by washing the precipitate with a solvent in which the product is insoluble, such as diethyl ether, followed by techniques like column chromatography if necessary.
Solvent and Atmosphere Control in Synthesis
Control of the reaction environment is critical to ensure a high yield and purity of the final product. The synthesis is typically carried out under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent the potential oxidation of the Rhenium(I) center.
The choice of solvent is also important. Anhydrous solvents, like dry toluene, are used to prevent unwanted side reactions that could be initiated by water. The reflux temperature of the chosen solvent dictates the reaction temperature, which must be sufficient to drive the ligand substitution reaction without causing decomposition of the reactants or products.
| Parameter | Condition | Purpose |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Rhenium(I) center. |
| Solvent | Anhydrous Toluene | Prevents side reactions; provides appropriate reflux temperature. |
| Temperature | Reflux | Provides energy for ligand substitution without decomposition. |
Alternative Synthetic Routes and Methodological Innovations
While the direct reaction of Re(CO)₅Cl is standard, alternative methods have been developed. One innovative approach involves triflate abstraction from the complex [Re(OTf)(CO)₃(bipy)] (where OTf is triflate and bipy is 2,2'-bipyridine). nih.gov This method allows for the synthesis of cationic complexes by introducing a range of other weakly coordinating ligands under considerably milder conditions than traditional methods. nih.gov
Another novel strategy involves the post-metallation of a pre-formed structure. For instance, Rhenium(I) tricarbonyl fragments have been successfully integrated into a covalent organic framework (COF) that already contains 2,2'-bipyridine moieties. rsc.orgrsc.org This post-synthetic modification allows for the creation of heterogeneous catalysts where the active rhenium complex is immobilized on a solid support. rsc.orgrsc.org
Precursors and Starting Materials in the Synthesis of Rhenium(I) Bipyridine Complexes
The synthesis of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) and related complexes relies on specific precursor molecules.
The primary rhenium precursor is Rhenium Pentacarbonyl Chloride (Re(CO)₅Cl) . This compound serves as the source of the Rhenium(I) tricarbonyl chloride moiety. For the synthesis of related complexes where the chloride ligand is replaced, other rhenium pentacarbonyl halides (e.g., Re(CO)₅Br) can be used. Another starting material used for synthesizing related complexes is [NEt₄]₂[Re(CO)₃Br₃]. nih.gov
Structural Elucidation and Coordination Chemistry
Rhenium(I) Coordination Environment and Geometry in [Re(bpy)(CO)₃Cl]
A defining characteristic of [Re(bpy)(CO)₃Cl] is the facial (fac) arrangement of its three carbonyl (CO) ligands. researchgate.net In this configuration, the three CO ligands occupy the vertices of one triangular face of the octahedron, with the C-Re-C bond angles being approximately 90°. This arrangement is generally the most stable and common isomer for this type of complex. rsc.org While a meridional (mer) isomer, where the three CO ligands are in a plane with the metal center, can be formed, it typically requires photochemical isomerization from the more stable fac isomer. nih.govresearchgate.net
The coordination sphere of the Rhenium(I) center is completed by a single chloride (Cl⁻) ligand, which occupies an axial position. The chloride ligand influences the electronic properties of the complex. researchgate.net The dissociation of this chloride ligand is a critical step in many of the complex's reactions, including its well-studied role as a catalyst for CO₂ reduction. acs.org This dissociation can be initiated either electrochemically or photochemically, leading to a five-coordinate intermediate, [Re(bpy)(CO)₃]⁺, which is central to its catalytic cycle. nih.govacs.org
Spectroscopic Characterization Techniques for Structural Confirmation
A combination of spectroscopic techniques is employed to confirm the structure and purity of [Re(bpy)(CO)₃Cl]. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial for elucidating the coordination environment of the rhenium center.
Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes due to the strong IR absorption of the carbon-oxygen triple bond. The number and position of the carbonyl stretching bands (ν(CO)) are highly sensitive to the geometry of the complex and the electronic environment of the metal center.
For fac-[Re(bpy)(CO)₃Cl], the facial arrangement of the three CO ligands gives rise to three distinct IR-active stretching modes. researchgate.net The spectrum typically shows a pattern of one high-energy, symmetric stretching mode and two nearly degenerate, lower-energy asymmetric modes in the 1900–2100 cm⁻¹ region. researchgate.net This three-band pattern is a definitive signature of the fac isomer. Increased electron density on the rhenium center, influenced by other ligands, leads to more back-bonding into the CO π* orbitals, weakening the C-O bond and lowering the stretching frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| A' (symmetric) | ~2041 | acs.org |
| A' (asymmetric) | ~1937 | acs.org |
| A'' (asymmetric) | ~1902 | acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the ligand environment in the complex.
¹H NMR: The proton NMR spectrum is used to characterize the 2,2'-bipyridine (B1663995) ligand. Upon coordination to the rhenium center, the aromatic protons of the bipyridine ligand experience a deshielding effect, causing their signals to shift downfield compared to the free ligand. rsc.org The eight protons on the bipyridine ligand are chemically distinct, leading to a complex but characteristic pattern of doublets, triplets, and doublets of doublets in the aromatic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum is particularly useful for identifying the carbonyl ligands. The carbon atoms of the coordinated CO groups typically appear as distinct signals in the downfield region of the spectrum, often between 189 and 197 ppm. rsc.org The signals for the bipyridine carbons are also observed in their expected aromatic region.
| Complex Fragment | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| Rhenium Tricarbonyl Core Carbons | 189 - 197 | rsc.org |
Mass Spectrometry Techniques
Mass spectrometry is a crucial analytical tool for confirming the molecular weight and isotopic distribution of [Re(bpy)(CO)₃Cl] and its derivatives. Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed technique for the characterization of these rhenium(I) bipyridyl complexes. researchgate.netsioc-journal.cn This soft ionization method allows for the analysis of intact complex cations, providing direct evidence of their composition.
In ESI-MS studies of related rhenium(I) bipyridyl complexes, the primary ion observed corresponds to the complex cation, for instance, [(4,4'-(COOEt)₂-bpy)Re(CO)₃]⁺. sioc-journal.cn In-source collision-induced dissociation (CID) can be used to probe the stability of the complexes by observing the fragmentation patterns, such as the dissociation of ancillary ligands at varying voltages. sioc-journal.cn High-resolution mass spectrometry (HRMS) is also utilized to obtain precise mass-to-charge ratios, further confirming the elemental composition of the synthesized complexes. nsf.gov
X-ray Crystallography Studies of [Re(bpy)(CO)₃Cl] and Derivatives
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of [Re(bpy)(CO)₃Cl] and its analogues, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.
The solid-state structure of fac-[Re(bpy)(CO)₃Cl] reveals a slightly distorted octahedral geometry around the central rhenium(I) ion. nih.gov The coordination sphere is composed of three carbonyl (CO) ligands arranged in a facial geometry, a bidentate 2,2'-bipyridine (bpy) ligand, and a single chloride (Cl) ligand. nih.govmdpi.com The facial arrangement of the carbonyl ligands is a characteristic feature of this class of complexes. mdpi.comnih.gov
| Complex | Re-Cl Bond Length (Å) | Pyridine Ring Torsion Angle (°) | Reference |
|---|---|---|---|
| 1-Re (6-(2-aminophenyl)-2,2′-bipyridine) | > ReBpy | -10.6(6) | nsf.gov |
| 2-Re (6-(3-aminophenyl)-2,2′-bipyridine) | > ReBpy | -9.6(3) | nsf.gov |
In the crystalline state, molecules of [Re(bpy)(CO)₃Cl] and its derivatives are organized through various non-covalent intermolecular interactions. These interactions govern the crystal packing and can influence the material's bulk properties.
Studies have identified C-H···Cl and C-H···O=C intermolecular interactions that stabilize the crystal lattice. researchgate.net Furthermore, horizontal π···Cl contacts between adjacent molecules have been observed. researchgate.net In some derivatives, these interactions can lead to the formation of specific packing motifs, such as vertical columns of stacked complexes. researchgate.net The presence of specific functional groups on the bipyridine ligand can introduce additional interactions; for instance, a hydroxyl-substituted bipyridine ligand can lead to the formation of chains through O-H···Cl intermolecular contacts. researchgate.net
Ligand Design and Structural Modifications
The electronic and steric properties of the fac-[Re(bpy)(CO)₃Cl] core can be systematically tuned by modifying the diimine ligand. This approach allows for the rational design of complexes with tailored photophysical and catalytic properties. uzh.chresearchgate.net
Replacing the 2,2'-bipyridine ligand with other α-diimine ligands is a common strategy to alter the complex's characteristics. 1,10-phenanthroline (B135089) (phen) and its derivatives are frequently used due to their rigid structure and extended π-system compared to bipyridine. nih.govnih.gov Rhenium(I) tricarbonyl complexes incorporating phenanthroline-type ligands have been extensively studied for their luminescent properties. mdpi.comnih.gov
Introducing substituents onto the bipyridine or phenanthroline rings also provides a powerful means of tuning the complex's properties. For example, complexes with 4,4′-dimethyl-2,2′-bipyridine (dmb) have been synthesized and studied. researchgate.netrsc.org Electron-donating groups like methyl or tert-butyl can increase the electron density on the ligand, affecting the redox potentials and catalytic activity of the complex. acs.org Conversely, electron-withdrawing groups can also be introduced to modulate these properties. acs.org
| Diimine Ligand (N-N) | Purpose of Modification | Reference |
|---|---|---|
| 1,10-phenanthroline (phen) | Enhance luminescent properties, increase π-system | mdpi.comnih.gov |
| 4,4′-dimethyl-2,2′-bipyridine (dmb) | Introduce electron-donating groups to tune redox potentials | researchgate.netacs.org |
| 4,4'-X₂-bpy (X=MeO, NH₂, CF₃) | Systematically study electronic effects on photochemical reactions | researchgate.net |
The incorporation of specific functional groups onto the bipyridine scaffold allows for the development of complexes with novel functionalities, such as surface attachment capabilities or unique redox properties.
Ethynyl-Substituted Bipyridine: Attaching ethynyl (B1212043) groups, often with phenyl extensions, to the bipyridine ligand extends the π-conjugation of the system. researchgate.net This modification can influence the electron density at the rhenium center and affect the complex's performance as a catalyst for CO₂ reduction. researchgate.net For example, the complex fac-(4,4'-bisphenyl-ethynyl-2,2'-bipyridyl)Re(CO)₃Cl has been synthesized and investigated as a catalyst, showing increased current density for CO₂ reduction compared to the unsubstituted parent complex. researchgate.net These ethynyl groups can also serve as anchors for attaching the complex to carbon-based electrode materials. nih.gov
Disulfide-Substituted Bipyridine: Bipyridine ligands functionalized with disulfide groups, such as 3,3′-disulfide-2,2′-bipyridine (SSbpy), have been developed to create complexes that can strongly bind to gold electrode surfaces. frontiersin.orgnih.gov The disulfide group acts as a redox-active "switch" and an anchoring point. nih.gov The complex [Re(SSbpy)(CO)₃Cl] is a multi-electron acceptor where the first reduction involves a two-electron process that cleaves the disulfide bond, activating it for robust attachment to a gold surface. nih.govnih.gov This heterogenization strategy is valuable for developing stable electrocatalytic systems. frontiersin.org
Ancillary Ligand Variation Effects on Coordination Geometry
The coordination geometry of chlorotricarbonyl(2,2'-bipyridine)rhenium(I), fac-[Re(bpy)(CO)₃Cl], and its analogues is consistently described as a slightly distorted octahedral geometry. nih.govacs.org This distortion primarily arises from the constrained bite angle of the bidentate 2,2'-bipyridine (bpy) ligand, which is typically around 75°. nih.govacs.org The three carbonyl ligands adopt a facial arrangement. nih.govacs.org Variation of the ancillary ligands, particularly the bipyridine ligand, can induce subtle but significant changes in the coordination sphere of the rhenium(I) center.
Systematic studies on fac-[Re(bpy-R)(CO)₃Cl] complexes, where the bipyridine ligand is substituted at the 4,4'-positions with either electron-donating or electron-withdrawing groups, have provided insights into these effects. researchgate.netresearchgate.net For instance, the introduction of substituents can tune the electronic properties of the complex, which in turn can influence bond lengths and angles. nih.gov
A comparison of the crystal structures of Re(CO)₃X(bpy) where X is a halide (Cl or Br) reveals very similar average Re–N distances and N–Re–N bite angles. nih.govrsc.org Specifically, the average Re–N distances are 2.175(7) Å for the chloro complex and 2.166(16) Å for the bromo complex, with N–Re–N bite angles of 74.9(2)° and 74.7(4)° respectively. nih.govrsc.org This suggests that changing the halide ancillary ligand from chloride to bromide has a minimal impact on the coordination of the bipyridine ligand.
The nature of the diimine ligand itself has a more pronounced effect. When the bipyridine ligand is replaced with N,N′-bis(substituted benzylidene)ethane-1,2-diamine Schiff base ligands, the resulting Re(I) tricarbonyl-diimine complexes still maintain a distorted octahedral geometry with a facial arrangement of the carbonyl ligands. researchgate.net Similarly, a complex where the bipyridine is replaced by a d-glucosamine Schiff base ligand (GluP) also shows a distorted octahedral geometry. acs.org Extended X-ray absorption fine structure (EXAFS) analysis of fac-[Re(CO)₃(bpy)Cl] revealed average Re–C, Re–N, and Re–Cl bond distances of 1.921 Å, 2.170 Å, and 2.488 Å, respectively. acs.org
Further modifications to the bipyridine ligand, such as the introduction of functional groups for surface attachment or the incorporation of ancillary moieties like BODIPY, also result in complexes that retain the fundamental fac-[Re(bpy)(CO)₃Cl] structural motif. unc.edunih.gov For instance, X-ray crystallography has been used to characterize several Re(bpy)(CO)₃Cl complexes where the bipyridine ligand is functionalized. unc.edu
The following table summarizes key structural parameters for fac-[Re(CO)₃(bpy)Cl] and a closely related analogue, demonstrating the consistency of the coordination geometry.
Electronic Structure and Excited State Dynamics
Electronic Absorption Properties and Transitions
The electronic absorption spectrum of chlorotricarbonyl(2,2'-bipyridine)rhenium(I) is characterized by distinct absorption bands in the ultraviolet (UV) and visible regions, which are attributed to different electronic transitions within the molecule.
Metal-to-Ligand Charge Transfer (MLCT) Absorption Bands
The lower energy absorption bands in the visible and near-UV regions are assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.govnih.gov These transitions involve the promotion of an electron from a d-orbital of the rhenium metal center to a π* orbital of the 2,2'-bipyridine (B1663995) ligand. Specifically, this is a dπ(Re) → π*(bpy) transition. frontiersin.org For fac-[Re(bpy)(CO)₃Cl], the MLCT absorption band is typically a broad, moderate absorption in the 350–450 nm range. nih.gov
The nature of the ancillary ligands and the solvent can influence the energy of these MLCT transitions. For instance, the first reversible reduction of fac-[Re(bpy)(CO)₃Cl] is located at E₁/₂ = -1.35 V vs. Ag/AgCl, and the second irreversible reduction is at Eₚ₂ = -1.80 V vs. Ag/AgCl in acetonitrile (B52724). acs.org
Ligand-Centered (LC) Transitions
At higher energies, typically below 350 nm, the absorption spectrum is dominated by intense bands. nih.gov These are attributed to π→π* and n→π* intraligand (IL) transitions, which are centered on the 2,2'-bipyridine ligand. nih.gov Irradiation with light of energy higher than 330 nm, corresponding to these π–π* absorptions or the higher-energy portion of the MLCT absorption, can induce photochemical reactions. nih.gov
Luminescence Spectroscopy and Emission Characteristics
Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) is well-known for its luminescence in solution at room temperature, a property that is central to many of its applications.
Triplet MLCT Emission and Excited State Lifetimes
The emission from fac-[Re(bpy)(CO)₃Cl] originates from the triplet metal-to-ligand charge-transfer (³MLCT) excited state. rsc.org Upon excitation into the singlet MLCT (¹MLCT) state, rapid intersystem crossing (ISC) populates the emissive ³MLCT state. This ISC process is exceptionally fast, occurring on the femtosecond to picosecond timescale. rsc.orgnih.gov
The excited-state dynamics are complex and often exhibit multi-exponential decay kinetics. In acetonitrile, the fluorescence from the initially populated singlet state decays with time constants of 85 fs and 340 fs. rsc.org In dimethylformamide (DMF), the decay occurs with time constants of 100-140 fs and 1.1-1.7 ps. nih.gov These ultrafast components are attributed to intersystem crossing to triplet states. rsc.orgnih.gov The subsequent long-lived phosphorescence from the lowest ³MLCT state has a lifetime of approximately 40 ns. rsc.org
The following table summarizes the excited-state lifetimes observed for fac-[Re(bpy)(CO)₃Cl] in different solvents.
| Solvent | Lifetime (τ) | Assignment |
|---|---|---|
| Acetonitrile (ACN) | 85 fs, 340 fs | Fluorescence decay (ISC) |
| Acetonitrile (ACN) | ~40 ns | ³MLCT Phosphorescence |
| Dimethylformamide (DMF) | 100-140 fs, 1.1-1.7 ps | Fluorescence decay (ISC) |
| Tetrahydrofuran (THF) | ≤25 fs, 200 fs, 5-10 ps | Excited-state relaxation |
Excited State Photophysics and Decay Pathways
Upon absorption of light, fac-[Re(bpy)(CO)₃Cl] is promoted to an excited state, initiating a cascade of photophysical processes. The primary excited state is a singlet metal-to-ligand charge-transfer (¹MLCT) state, which rapidly undergoes intersystem crossing (ISC) to the corresponding triplet state (³MLCT) due to the heavy atom effect of rhenium. mdpi.com This ³MLCT state is emissive, even in solution at room temperature, which is a key characteristic of this class of complexes. nih.gov
The decay of the excited state is multifaceted. Ultrafast emission spectroscopy has revealed the kinetics of intersystem crossing from the ¹MLCT state and the vibrational relaxation processes of the "hot" triplet states. nih.gov Nonadiabatic dynamics simulations suggest that the subpicosecond excited-state dynamics can be understood in terms of four spin-mixed excited states. bohrium.com Intersystem crossing occurs in two phases: a rapid phase (<10 fs) driven by spin-orbit wavepacket relaxation, and a slower phase governed by intramolecular vibrational redistribution and structural changes. bohrium.com
Irradiation with higher-energy light (<330 nm) can populate higher singlet excited states (¹HES), which undergo intersystem crossing in under 25 fs to a higher triplet state (³HES(1)). nih.govresearchgate.net This higher triplet state can then decay through competing pathways, including conversion to a triplet ligand-field (³LF) state or the emissive ³MLCT state, with lifetimes around 200 fs. nih.govresearchgate.net The ³LF state is often associated with photochemical reactivity, such as ligand dissociation. nih.gov
The solvent environment also plays a role in the excited-state relaxation dynamics. Studies in acetonitrile (ACN) and dimethylsulfoxide (DMSO) have shown differences in these dynamics, as observed through time-resolved infrared (TRIR) experiments. rsc.org However, simulations of time-resolved fluorescence spectra show only minor differences between the two solvents. rsc.org
The excited state of rhenium(I) bipyridine complexes can engage in various interactions that influence their photophysical behavior. Intramolecularly, the coupling between different types of excited states, such as MLCT and intraligand (IL) states, is crucial. In some rhenium complexes, particularly those with terpyridine-like ligands, a small energy gap between ³MLCT and ³IL states can lead to thermal equilibrium between them. nih.govnih.gov This can significantly prolong the excited-state lifetime, as the IL state can act as an energy reservoir, repopulating the emissive ³MLCT state. nih.gov
Intermolecular interactions, such as hydrogen bonding and π-π stacking, can also modulate the excited state properties. For instance, imidazolium-based ionic liquids have been shown to stabilize the doubly reduced form of the [ReCl(bpy)(CO)₃] electrocatalyst through both hydrogen-bonding and π–π interactions. acs.org Such interactions can affect the rates and pathways of deactivation, influencing processes like photoinduced electron transfer. In the solid state, crystal packing and intermolecular hydrogen bonding can significantly alter reaction pathways compared to the solution phase by opening up new relaxation channels. chemrxiv.org
The photophysical properties of rhenium(I) diimine complexes can be significantly influenced by the thermal coupling between close-lying excited states of different character, primarily the ³MLCT and ³IL (intraligand) or ³ILCT (intraligand charge-transfer) states. mdpi.comnih.gov When the energy gap between these states is small enough to be comparable to thermal energy (kT), a thermal equilibrium can be established. nih.govnih.gov
In the case of the parent fac-[Re(bpy)(CO)₃Cl], the energy separation between the ³MLCT and the lowest ³IL state of the bipyridine ligand is relatively large, which diminishes the effect of thermal coupling. mdpi.com However, in related complexes, such as those with terpyridine ligands or extensively π-conjugated bipyridine ligands, this coupling becomes a dominant deactivation pathway. mdpi.comnih.gov This phenomenon can lead to a significant prolongation of the excited-state lifetime by orders of magnitude. nih.gov The organic chromophore with the lower-energy triplet state effectively acts as an energy "reservoir," which can thermally repopulate the emissive ³MLCT state. nih.gov The solvent polarity can also strongly affect the energy levels of the ³MLCT and ³ILCT excited states, thereby modulating the degree of thermal coupling. nih.gov
The ³MLCT excited state of fac-[Re(bpy)(CO)₃Cl] and its derivatives is a potent photoreductant, making these complexes suitable for photoinduced electron transfer (PET) reactions. This property is central to their application as photocatalysts, particularly for the reduction of CO₂. researchgate.netfrontiersin.orgnih.gov The general mechanism involves the reductive quenching of the ³MLCT state by a sacrificial electron donor, which generates a reduced form of the complex, [Re(bpy•⁻)(CO)₃Cl], the first intermediate in the photocatalytic cycle. researchgate.netacs.org
Structure-Photophysical Property Relationships in Rhenium(I) Bipyridine Complexes
The photophysical properties of fac-[Re(bpy)(CO)₃Cl] can be systematically tuned by modifying the structure of the bipyridine ligand. Introducing various substituents allows for precise control over the electronic transitions, emission wavelengths, and excited-state lifetimes. frontiersin.orgnih.govmdpi.com
The introduction of substituents onto the 4,4'-positions of the bipyridine ligand has a profound impact on the electronic structure and, consequently, the absorption and emission spectra of the complexes. acs.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the energy of the ligand's π and π* orbitals. frontiersin.orgnih.gov
Electron-Donating Groups (EDGs): Substituents like -CH₃ and -OCH₃ increase the electron density on the bipyridine ligand, raising the energy of its π* orbitals. This leads to a larger energy gap for the MLCT (dπ(Re) → π*(bpy)) transition, resulting in a blue shift (hypsochromic shift) of the absorption and emission maxima. acs.org
Electron-Withdrawing Groups (EWGs): Substituents such as -CF₃, -CN, or esters lower the energy of the π* orbitals of the bipyridine ligand. frontiersin.orgresearchgate.net This reduces the MLCT energy gap, causing a red shift (bathochromic shift) in the absorption and emission spectra. acs.org
Furthermore, extending the π-conjugation of the bipyridine ligand, for instance by adding acetylenic or aryl groups, can also lead to red-shifted absorptions and altered excited-state characteristics, sometimes introducing IL or ILCT character to the lowest excited state. nih.govmdpi.com In some cases, introducing donor and acceptor groups onto the same ligand can lead to excited-state switching, where the nature of the lowest emissive state (e.g., MLCT vs. ILCT) can be controlled by the solvent environment. nih.gov
The table below summarizes the effect of various substituents on the MLCT absorption wavelength of fac-[Re(bpy-R)(CO)₃Cl] complexes.
The same electronic principles that govern absorption spectra also control the emission properties of these complexes. The energy of the emitted photon from the ³MLCT state is directly related to the HOMO-LUMO gap, which is tuned by the ligand substituents.
Emission Wavelength: Electron-donating groups on the bipyridine ligand cause a blue shift in the emission wavelength, while electron-withdrawing groups cause a red shift. This allows for the rational design of complexes that emit light across the visible spectrum. For example, complexes with fused aromatic rings on the bipyridine can exhibit emission at longer wavelengths. mdpi.com
Emission Intensity and Lifetime: The quantum yield and lifetime of the emission are also sensitive to the ligand structure. The presence of low-lying ³IL states, often introduced by extended π-systems or specific substituents, can provide non-radiative decay pathways that quench the MLCT emission. mdpi.com Conversely, establishing a thermal equilibrium between closely-lying ³MLCT and ³IL states can significantly prolong the emission lifetime. nih.gov Introducing a distal urea (B33335) bridge via 3,3'-substitution on the bipyridine has been shown to prolong phosphorescence lifetimes without significantly altering the emission wavelength. uzh.ch
The following table presents photophysical data for a selection of substituted rhenium bipyridine complexes, illustrating the modulation of their emission properties.
Electrochemical Characterization and Redox Behavior
Cyclic Voltammetry and Redox Potentials
Cyclic voltammetry (CV) is a key technique used to investigate the redox processes of fac-[Re(bpy)(CO)₃Cl]. The complex typically exhibits a one-electron oxidation process and multiple reduction steps. frontiersin.orgmdpi.com
The oxidation of the rhenium center from Re(I) to Re(II) is an important electrochemical feature of this complex. This process is generally observed at positive potentials and provides insight into the electronic properties of the metal center. While the primary focus of many studies is on the reductive processes relevant to catalysis, the oxidation potential is a fundamental characteristic of the complex's redox behavior.
The reductive electrochemistry of fac-[Re(bpy)(CO)₃Cl] is characterized by sequential electron transfers. The initial reduction is typically centered on the bipyridine ligand, a consequence of the ligand's ability to accept and delocalize electrons in its π* orbitals. nih.govfrontiersin.org This first reduction is often reversible or quasi-reversible. unito.itfrontiersin.org For the parent compound, fac-[Re(bpy)(CO)₃Cl], the first reversible reduction is observed at approximately -1.35 V versus Ag/AgCl. nih.govfrontiersin.org
A second, chemically irreversible reduction occurs at a more negative potential, around -1.80 V vs. Ag/AgCl. nih.govfrontiersin.org This second reduction step is crucial as it leads to the formation of the catalytically active species for CO₂ reduction. unito.itfrontiersin.org The process involves the reduction of the initially formed radical anion, [Re(bpy•⁻)(CO)₃Cl]⁻, which can then undergo further reactions, including the loss of the chloride ligand to form a five-coordinate intermediate. acs.orgnsf.gov
| Redox Process | Potential (V vs. Ag/AgCl) | Characteristics |
|---|---|---|
| First Reduction (bpy-centered) | -1.35 | Reversible |
| Second Reduction | -1.80 | Irreversible |
Influence of Ligand Modifications on Electrochemical Properties
Modifying the 2,2'-bipyridine (B1663995) ligand by introducing various substituent groups significantly alters the electrochemical properties of the resulting rhenium complex. nih.govfrontiersin.org These modifications can tune the redox potentials and influence the catalytic activity.
Electron-donating groups (EDGs), such as methyl (-CH₃), tert-butyl (-tBu), or methoxy (B1213986) (-OCH₃), generally make the reduction of the complex more difficult, shifting the reduction potentials to more negative values. researchgate.netresearchgate.net For instance, the introduction of electron-donating -NMe₂ groups can cause the two distinct single-electron reduction steps to merge into a single two-electron wave. mdpi.com Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or cyano (-CN) make the complex easier to reduce, shifting the potentials to less negative values. frontiersin.orgresearchgate.net However, complexes with strong electron-withdrawing groups may lose their catalytic activity for CO₂ reduction. frontiersin.org
The position of the substituent also plays a critical role. For example, a series of complexes with aniline (B41778) moieties appended at the 6-position of the bipyridine ligand showed that the catalytic activity is highly sensitive to the position of the amine group relative to the rhenium center. nsf.gov Similarly, introducing BODIPY moieties to the bipyridine ligand creates a system with a rich redox chemistry, allowing for up to four electron reductions at modest potentials. ornl.govnih.govresearchgate.net
| Substituent (R) | Effect on Reduction Potential | Reference |
|---|---|---|
| Electron-Donating Groups (e.g., -NMe₂, -tBu) | Shift to more negative potentials | mdpi.comresearchgate.net |
| Electron-Withdrawing Groups (e.g., -CF₃, -CN) | Shift to less negative potentials | frontiersin.orgresearchgate.net |
| Amino Groups (e.g., -NH₂) | Potential and activity depend on position | nsf.govnih.gov |
Spectroelectrochemistry Investigations of Redox States
Spectroelectrochemistry, particularly using infrared (IR) spectroscopy, provides valuable insights into the structural changes that occur upon reduction of fac-[Re(bpy)(CO)₃Cl]. mdpi.com The vibrational frequencies of the carbonyl (CO) ligands are highly sensitive to the electron density at the rhenium center.
Upon the first one-electron reduction, the ν(CO) bands in the IR spectrum shift to lower wavenumbers. This shift indicates an increase in electron density at the rhenium center, which is back-donated into the π* orbitals of the CO ligands, weakening the C-O bonds. mdpi.com For example, in a modified complex, fac-[Re(apbpy)(CO)₃Cl] (where apbpy = 4-(4-aminophenyl)-2,2'-bipyridine), the initial ν(CO) bands at 2021, 1915, and 1897 cm⁻¹ shift to 1997, 1886, and 1866 cm⁻¹ upon the first reduction. mdpi.com This confirms that the added electron resides in a ligand-based orbital that has significant communication with the metal center.
Further reduction to the dianionic state leads to additional shifts to lower wavenumbers and often a change in the spectral pattern, indicating potential structural rearrangements, such as the loss of the chloride ligand to form a five-coordinate species, [Re(bpy)(CO)₃]⁻. mdpi.comacs.org IR spectroelectrochemical studies have been instrumental in identifying the catalytically active species and intermediates in the electrocatalytic reduction of CO₂. acs.orgchaseliquidfuels.org These studies have confirmed that the catalytically active species are the reduced, five-coordinate radical [Re(CO)₃(bpy)]• and the anion [Re(CO)₃(bpy)]⁻. acs.org
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has been extensively employed to investigate the ground-state electronic properties of [Re(bpy)(CO)₃Cl] and its derivatives. These calculations are crucial for understanding the nature of its molecular orbitals, which dictate the complex's reactivity and photophysical behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in determining the electronic transitions and reactivity of a molecule. In fac-[Re(bpy)(CO)₃Cl], the HOMO is typically characterized by a significant contribution from the Rhenium d-orbitals, mixed with the π-orbitals of the carbonyl and chloride ligands. The LUMO is predominantly localized on the π* anti-bonding orbitals of the 2,2'-bipyridine (B1663995) ligand. This distribution is characteristic of a Metal-to-Ligand Charge Transfer (MLCT) compound.
The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's stability and the energy required for electronic excitation. DFT calculations have shown that modifications to the bipyridine ligand can systematically tune these energy levels. For instance, introducing electron-donating groups on the bipyridine ring raises the energy of the HOMO and destabilizes the LUMO, leading to a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups lower the energy of both orbitals, affecting the redox potentials of the complex.
A study on a related series of rhenium tricarbonyl complexes with imidazole-based ligands provided insights into how ligand modifications impact frontier orbital energies. While not the exact compound, the trends are informative. For a reference complex, the HOMO and LUMO energies were calculated to be -6.6393 eV and -2.5832 eV, respectively, resulting in an energy gap of 4.0561 eV. mdpi.com Another complex in the series with different substituents showed HOMO and LUMO energies of -6.5427 eV and -2.8455 eV, leading to a smaller energy gap of 3.6972 eV, suggesting higher reactivity. mdpi.com These studies underscore the principle that smaller energy gaps generally correlate with higher molecular reactivity, as less energy is required for electronic transitions. mdpi.comnih.gov
Table 1: Calculated HOMO-LUMO Energies for Representative Rhenium Tricarbonyl Complexes
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| fac-[Re(Pico)(CO)₃(Pz)] (R1) | -6.6393 | -2.5832 | 4.0561 | mdpi.com |
| fac-[Re(Dfpc)(CO)₃(Py)] (R5) | -6.5427 | -2.8455 | 3.6972 | mdpi.com |
DFT calculations provide detailed maps of electron density, revealing how electrons are distributed across the molecule. For fac-[Re(bpy)(CO)₃Cl], the electron density is highest around the rhenium center and the electronegative chlorine and oxygen atoms. Upon reduction, the added electron density is primarily localized on the bipyridine ligand, consistent with the LUMO's π* character. This formation of a bipyridine radical anion, [Re(bpy•⁻)(CO)₃Cl]⁻, is a key step in its catalytic cycles.
Studies on related manganese-carbonyl complexes have shown that the energy of the HOMO and the partial charge on the metal atom are critical features determining catalytic activity. rsc.org For instance, a higher energy HOMO orbital in an intermediate can lead to a lower activation energy for subsequent steps. rsc.org Similarly, in rhenium complexes, the inclusion of electron-donating amine groups on the bipyridine ligand was expected to increase electron density at the Rhenium center through stronger nitrogen donation and enhance π-backbonding to the CO ligands. rsc.org However, DFT calculations revealed that the electron density at the Rhenium center remained largely unchanged, as evidenced by unperturbed Re-N and C-O bond lengths. rsc.org This highlights the nuanced electronic effects that can be uncovered through computational analysis.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules like fac-[Re(bpy)(CO)₃Cl]. It allows for the calculation of electronic transition energies and oscillator strengths, which can be directly compared with experimental UV-Vis absorption spectra.
TD-DFT calculations confirm that the lowest energy absorption band in the visible region for fac-[Re(bpy)(CO)₃Cl] is due to an MLCT transition, from the d-orbitals of Rhenium to the π* orbitals of the bipyridine ligand. mdpi.com This transition is responsible for the complex's characteristic color and its rich photochemistry. Higher energy absorptions in the UV region are typically assigned to π-π* intraligand transitions within the bipyridine ligand.
Furthermore, TD-DFT is used to investigate the properties of the lowest-lying triplet excited state (T₁), which is often the emissive state and a crucial intermediate in photocatalytic reactions. nih.gov The calculations can predict the emission energy and help characterize the nature of this excited state, confirming its ³MLCT character. For related complexes, TD-DFT has been instrumental in understanding how different ligands can modulate excited-state dynamics and deactivation pathways. nih.gov For example, in some systems, TD-DFT has helped to identify the presence of additional "dark" excited states that are not directly accessible by light but can influence the photophysical properties by providing non-radiative decay channels.
Mechanistic Insights from Computational Studies
Computational studies have been pivotal in mapping out the reaction mechanisms involving fac-[Re(bpy)(CO)₃Cl], particularly in the context of photocatalytic and electrocatalytic CO₂ reduction.
DFT calculations have been used to trace the step-by-step pathway of CO₂ reduction. The generally accepted mechanism begins with the one-electron reduction of the complex to form [Re(bpy•⁻)(CO)₃Cl]⁻. researchgate.net This species can then undergo a second reduction or a chemical step. Computational studies have shown that dissociation of the chloride ligand from the singly-reduced species can occur, forming a five-coordinate intermediate, [Re(bpy•⁻)(CO)₃]. This highly reactive species can then bind to a CO₂ molecule.
The binding of CO₂ to the reduced rhenium complex is a critical step, and DFT calculations have provided strong evidence for its occurrence. researchgate.net The resulting intermediate is a rhenium-metallocarboxylate. Subsequent steps involve protonation of the CO₂-adduct and C-O bond cleavage to release CO and regenerate the catalyst. DFT has been used to identify the transition states connecting these intermediates, providing a complete picture of the catalytic cycle. For instance, studies have explored both an "exo" pathway and an "endo" pathway, with the metal center's identity influencing which is favored. acs.org
For the CO₂ reduction catalyzed by fac-[Re(bpy)(CO)₃Cl], computational studies have determined the activation barriers for key steps such as CO₂ binding and C-O bond cleavage. For example, one study calculated the barrier for CO₂ binding to a two-electron reduced Re complex to be 12.7 kcal/mol. researchgate.net These energetic profiles are crucial for understanding catalyst efficiency and for the rational design of new catalysts with lower activation barriers.
Furthermore, these studies can elucidate the competition between CO₂ reduction and the hydrogen evolution reaction (HER). By calculating the energetic profiles for both pathways, researchers can predict the selectivity of a catalyst. For a modified rhenium catalyst, DFT calculations showed that the activation energy for CO₂ binding was 9.6 kcal/mol lower than that for the competing proton transfer step that initiates HER, explaining the high selectivity for CO production. nih.gov
Table 2: Calculated Activation Energy for a Key Step in CO₂ Reduction
| Reaction Step | System | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| CO₂ binding to [Re(bpy)(CO)₃]⁻ | Re(bpy)(CO)₃Cl in DMF | 12.7 | researchgate.net |
| Proton transfer to Re center | [RebpyMe(ImMe)₃Cl]⁺ in water | 26.8 | nih.gov |
Catalytic Research Applications
Photocatalytic Reduction of Carbon Dioxide (CO₂)
The rhenium complex Re(bpy)(CO)₃Cl is recognized for its activity and selectivity in the photocatalytic reduction of CO₂ to CO. scispace.com This process typically involves irradiating a solution of the complex in the presence of a sacrificial electron donor. scispace.comosti.gov The complex can function as a photocatalyst on its own or be paired with a photosensitizer to enhance its performance. escholarship.org
The mechanism for the homogeneous photocatalytic reduction of CO₂ by Re(bpy)(CO)₃Cl has been extensively studied. scispace.com The process is initiated by the photoexcitation of the complex, leading to the formation of a triplet metal-to-ligand charge transfer (³MLCT) excited state. scispace.comnih.gov In the presence of a sacrificial electron donor, this excited state is reductively quenched. scispace.com
The key steps in the proposed mechanism are as follows:
Photoexcitation: The Re(bpy)(CO)₃Cl complex absorbs light, promoting it to a ³MLCT excited state.
Reductive Quenching: The excited complex is reduced by a sacrificial electron donor, like triethanolamine (TEOA), to form a one-electron reduced (OER) species, [Re(bpy)(CO)₃Cl]⁻. rsc.org
Intermediate Formation: The OER species can then participate in the catalytic cycle. One proposed pathway involves the loss of the chloride ligand to form a five-coordinate intermediate, which then reacts with CO₂. rsc.org Another pathway suggests that the one-electron reduced species [Reᴵ(bpy•⁻)(CO)₃] directly binds to CO₂. scispace.comosti.gov
CO₂ Reduction: After binding, the CO₂ molecule is reduced to CO and water through a series of steps involving further electron and proton transfers. scispace.com A binuclear pathway involving a rhenium dimer has also been proposed as a possible mechanism. scispace.com
Studies using carbon kinetic isotope effects have provided strong evidence that the binding of CO₂ to the one-electron reduced species is a key irreversible step in the reaction, regardless of the solvent used. scispace.comosti.govresearchgate.net
To bridge the gap between homogeneous and heterogeneous catalysis, researchers have focused on immobilizing Re(bpy)(CO)₃Cl onto solid supports. This approach aims to combine the high selectivity of the molecular catalyst with the stability and ease of separation of heterogeneous catalysts.
One strategy involves anchoring the complex onto bipyridine-periodic mesoporous organosilica (BPy-PMO). nih.gov The immobilized complex displays a metal-to-ligand charge transfer absorption band at 400 nm. nih.gov While the photocatalytic activity of the immobilized complex alone was found to be lower than its homogeneous counterpart due to a reduced phosphorescence lifetime, its performance was significantly enhanced by the co-immobilization of a ruthenium-based photosensitizer, [Ru(bpy)₃]²⁺, on the pore surfaces. nih.govresearchgate.net This co-immobilization strategy led to a quantum yield of 15% under visible light, a value that surpasses those of previously reported heterogeneous systems. researchgate.net
Another approach involves the functionalization of 2,2'-bipyridine (B1663995) ligands with silatrane or alkene/alkyne groups for covalent attachment to silicon surfaces, either on a thin layer of TiO₂ or on hydrogen-terminated silicon. researchgate.net These surface-immobilized complexes have been characterized and show potential for photocatalytic CO₂ reduction. researchgate.net
Table 1: Comparison of Homogeneous and Heterogeneous Re(bpy)(CO)₃Cl Systems
| System Type | Support Material | Key Feature | Advantage | Disadvantage |
|---|---|---|---|---|
| Homogeneous | - | Dissolved in solution | High activity and selectivity scispace.com | Difficult catalyst recovery |
| Heterogeneous | BPy-PMO Nanotubes | Immobilized Re complex | Easy separation, reusability | Lower activity than homogeneous system nih.gov |
| Heterogeneous | BPy-PMO with Ru-sensitizer | Co-immobilized catalyst and sensitizer (B1316253) | Enhanced quantum yield (15%) researchgate.net | More complex synthesis |
| Heterogeneous | Silicon Surface | Covalently attached complex | Potential for integrated devices | Activity may be limited by surface effects researchgate.net |
Sacrificial electron donors (SEDs) are a critical component in the photocatalytic reduction of CO₂ using Re(bpy)(CO)₃Cl. digitellinc.com Their primary role is to reductively quench the excited state of the rhenium complex, providing the necessary electrons for the catalytic cycle. scispace.com Triethanolamine (TEOA) is a commonly used SED in these systems. scispace.comosti.gov
Beyond simply providing electrons, TEOA plays a multifaceted role in the reaction mechanism:
Electron and Proton Donor: TEOA provides both the electrons and protons required for the reduction of CO₂ to CO and H₂O. rsc.org
CO₂ Capture: Computational studies suggest that TEOA can also actively participate in capturing CO₂, facilitating its insertion into a Re-O bond formed after TEOA coordinates to the metal center. rsc.orgrsc.org This "CO₂ insertion pathway" is considered more favorable than the direct capture of CO₂ by the rhenium complex alone. rsc.org
Electrocatalytic Reduction of Carbon Dioxide (CO₂)
Re(bpy)(CO)₃Cl was one of the first and most extensively studied molecular electrocatalysts for the reduction of CO₂. acs.org It is known for efficiently and selectively converting CO₂ to CO. rsc.org The process involves the electrochemical reduction of the complex at an electrode surface in a CO₂-saturated electrolyte solution.
The electrocatalytic reduction of CO₂ by Re(bpy)(CO)₃Cl is a multi-step process involving several key intermediates. The mechanism initiates with the reduction of the parent complex. acs.org
The general mechanistic steps are:
First Reduction: The complex undergoes a one-electron reduction, which is primarily ligand-based, to form the radical anion [Re(bpy)(CO)₃Cl]•⁻. acs.orgnsf.gov
Second Reduction and Intermediate Formation: A second, irreversible reduction occurs at a more negative potential. This step is considered more metal-based (Reᴵ to Re⁰) and is accompanied by the rapid loss of the chloride ion, forming a five-coordinate anionic species, [Re(bpy)(CO)₃]⁻. acs.orgnsf.gov This doubly reduced species is a key active intermediate in the catalytic cycle. rsc.org
CO₂ Activation: The highly nucleophilic [Re(bpy)(CO)₃]⁻ species activates CO₂. nsf.gov
Product Formation: Subsequent steps involving protonation lead to the cleavage of a C-O bond, releasing CO and regenerating the catalyst. researchgate.net
Both one-electron and two-electron reduced species, [Re(bpy)(CO)₃]• and [Re(bpy)(CO)₃]⁻, can be present simultaneously and are catalytically active. acs.org The presence of weak Brønsted acids, such as water or trifluoroethanol, can significantly influence the reaction mechanism and efficiency. nih.gov
Table 2: Key Species in the Electrocatalytic Reduction of CO₂ by Re(bpy)(CO)₃Cl
| Species | Description | Role in Catalysis |
|---|---|---|
| [Re(bpy)(CO)₃Cl] | Parent Complex | Catalyst Precursor acs.org |
| [Re(bpy)(CO)₃Cl]•⁻ | One-Electron Reduced Radical Anion | Intermediate acs.org |
| [Re(bpy)(CO)₃]• | Five-Coordinate Radical | Active Catalyst (One-electron pathway) acs.org |
| [Re(bpy)(CO)₃]⁻ | Five-Coordinate Anion | Active Catalyst (Two-electron pathway) acs.orgnsf.gov |
Immobilizing Re(bpy)(CO)₃Cl and its derivatives onto electrode surfaces is a promising strategy for developing practical CO₂ reduction devices. This approach enhances catalyst stability and facilitates product separation. escholarship.org
Several methods have been explored for surface attachment:
Electropolymerization: Derivatives of the complex containing ethynyl (B1212043) or vinyl groups on the bipyridine ligand can be electropolymerized onto glassy carbon electrodes. These polymer films are electroactive and demonstrate high efficiency for CO production, especially in the presence of a proton source like trifluoroethanol (TFE), with Faradaic efficiencies reaching up to 97%. researchgate.net
"Click" Chemistry: An ethynyl-functionalized Re(bpy)(CO)₃Cl catalyst has been successfully attached to graphitic carbon electrodes using copper-catalyzed azide-alkyne cycloaddition, also known as "click" chemistry. This method offers a more controlled way to immobilize the catalyst. researchgate.net
Covalent Organic Frameworks (COFs): Re(bpy)(CO)₃ fragments have been integrated into COFs through a post-metallation route. A composite material made from this Re-functionalized COF, carbon black, and a binder can be immobilized on electrodes, showing electrocatalytic CO₂ reduction to CO with a Faradaic efficiency of 81%. rsc.org
These heterogeneous systems represent a significant step towards the development of durable and efficient electrocatalytic devices for CO₂ conversion. researchgate.net
Ligand Design for Enhanced CO₂ Reduction Efficiency
The efficiency of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I), a well-established molecular catalyst for the selective reduction of carbon dioxide (CO₂) to carbon monoxide (CO), can be significantly influenced by strategic modifications to its 2,2'-bipyridine (bpy) ligand. researchgate.netacs.orgrsc.org Research has focused on introducing functional groups to the bpy scaffold to lower the overpotential, increase catalytic rates, and improve stability.
One prominent strategy involves incorporating pendant amine groups into the bipyridine ligand's second coordination sphere. nsf.gov These amines can act as local proton sources, facilitating the CO₂ reduction process. For instance, a series of catalysts with aniline (B41778) moieties at the 6-position of the bpy ligand demonstrated superior turnover frequencies (TOFs) compared to the unsubstituted parent complex. nsf.gov The position of the amine on the ancillary phenyl ring was found to be critical, with the meta-substituted complex exhibiting the highest activity. nsf.gov Similarly, modifying the bpy ligand with secondary and tertiary amines at the 6- and 6'-positions also resulted in large current densities for CO₂ reduction. rsc.org
Another approach is the introduction of bulky substituents to the bpy ligand. The addition of tert-butyl groups at the 4,4'-positions was found to significantly improve catalytic activity for CO₂ reduction to CO. researchgate.net This enhancement is attributed to the electronic effects of the substituent groups.
Furthermore, bio-inspired designs have been explored by functionalizing the bipyridine ligand with amino acids and peptides. researchgate.net These modifications aim to create a local environment that mimics natural enzymes, incorporating proton relays and hydrogen-bonding networks to support the reduction of CO₂. researchgate.net
The electronic properties of the ligand can also be tuned by replacing a carbonyl ligand with a weaker π-accepting ligand, such as an N-heterocyclic carbene (NHC). This modification shifts the metal-to-ligand charge transfer (MLCT) transitions to lower energies, enabling the catalyst to harvest more of the visible light spectrum for photocatalysis. nih.gov Dicarbonyl rhenium(I) complexes containing NHC ligands have shown high selectivity for CO production with good quantum efficiency. nih.gov
Immobilizing the catalyst onto surfaces is another key area of research. Integrating the Re(bpy)(CO)₃ fragment into a covalent organic framework (COF) has been achieved. rsc.orgresearchgate.net While this approach successfully heterogenizes the catalyst, the performance can be affected by the electronic properties of the modified ligand used for integration. For example, a Re complex with 5,5'-diamine-2,2'-bpy was an active and selective electrocatalyst, but required more negative potentials to reach the active state due to the destabilizing effect of the amine substituents. rsc.orgresearchgate.net
Below is a table summarizing the performance of various modified rhenium bipyridine catalysts for CO₂ reduction.
| Catalyst Modification | Key Feature | Performance Metric | Finding |
| Aniline at 6-position of bpy | Pendant proton source | Turnover Frequency (TOF) | The meta-substituted catalyst showed the highest TOF at 239 s⁻¹, significantly outperforming the parent complex (72.9 s⁻¹). nsf.gov |
| Diamine at 5,5'-positions of bpy | COF Immobilization | Faradaic Efficiency (FE) | The molecular complex showed 99% FE for CO, while the COF-immobilized version achieved 81% FE. rsc.org |
| Dicationic ligand | Coulombic stabilization | Catalytic Potential | Enabled catalysis at a diminished potential by stabilizing the doubly reduced intermediate species. nih.gov |
| NHC replaces one CO | Weaker π-acceptor | Quantum Efficiency | Achieved good quantum efficiency (10%) for photocatalytic CO₂ to CO reduction. nih.gov |
Catalysis in Organic Reactions
While Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) and its derivatives are extensively studied for CO₂ reduction, their application as catalysts in broader organic synthesis is less common. The research focus has predominantly been on the activation of this small molecule.
A comprehensive review of scientific literature indicates that Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) is not widely employed as a catalyst for carbon-carbon bond formation reactions in organic synthesis. Its catalytic activity is primarily exploited in the context of CO₂ reduction.
There is limited information available in the scientific literature detailing the use of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) as a catalyst for hydrogenation reactions of organic substrates. Research has been concentrated on proton-coupled electron transfer for CO₂ reduction rather than direct hydrogenation of other functional groups.
While applications are not widespread, a derivative of the target compound has shown catalytic activity in other organic transformations. A cationic complex, [Re(THF)(CO)₃(bipy)]BAr'₄, formed by replacing the chloride with a labile tetrahydrofuran (THF) ligand, was found to catalyze the aziridination of benzylideneaniline with ethyl diazoacetate. nih.gov This reaction involves the formation of a three-membered ring containing a nitrogen atom, a valuable transformation in synthetic chemistry.
Additionally, during mechanistic studies of CO₂ reduction, an electron transfer-catalyzed ligand substitution reaction has been observed. acs.org Under conditions with a limited supply of reducing agents, the intermediate species can react with the solvent (acetonitrile) to form [Re(bpy)(CO)₃(CH₃CN)]⁺. acs.org While this is considered a side reaction that can impact the efficiency of CO₂ reduction, it nonetheless represents a catalyzed organic transformation of the solvent molecule. acs.org
Materials Science Research Applications
Luminescent Polymers and Organic Light-Emitting Diodes (OLEDs)
The luminescent properties of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) have been extensively explored for the development of light-emitting polymers and OLEDs. The incorporation of this rhenium complex into polymeric systems can enhance their optoelectronic properties, leading to materials with potential applications in displays and solid-state lighting.
The integration of metal complexes like Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) into conjugated polymer systems is a strategy to combine the processability and structural flexibility of polymers with the unique photophysical characteristics of the metal complex. These hybrid materials can exhibit both the π–π* transitions of the conjugated polymer backbone and the metal-to-ligand charge-transfer (MLCT) transitions of the rhenium complex. cmu.edu This dual absorption characteristic can enhance the photosensitivity of the resulting polymer, particularly in the visible region of the spectrum. cmu.edu
One approach to integration involves the synthesis of conjugated polymers that contain 2,2'-bipyridine (B1663995) units directly in the main chain. These bipyridine units can then be used to chelate the rhenium tricarbonyl fragment. For instance, conjugated poly(phenylene vinylene)s incorporating aromatic 1,3,4-oxadiazole (B1194373) and 2,2'-bipyridine units have been synthesized. cmu.edu The metal complex can be introduced as a monomer in the polymerization reaction. The robust nature of the rhenium complex allows it to withstand polymerization conditions, such as the palladium-catalyzed olefinic coupling reaction, without undergoing ligand exchange. cmu.edu The metal content within the polymer can be controlled by adjusting the ratio of the metal-containing monomer to other monomers in the polymerization process. cmu.edu
The presence of the rhenium complex can also facilitate charge transport within the polymer matrix, with the enhancement in charge-carrier mobility being dependent on the concentration of the metal complex. cmu.edu This improved charge transport is beneficial for the performance of optoelectronic devices.
The photophysical properties of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) and its derivatives are central to their application in luminescent polymers. These complexes typically exhibit luminescence from a triplet metal-to-ligand charge transfer (³MLCT) excited state. The emission properties, such as wavelength, lifetime, and quantum yield, can be systematically tuned by modifying the substituents on the 2,2'-bipyridine ligand. rsc.org
When incorporated into a polymeric matrix, the rhenium complex can act as a light emitter. cmu.edu Upon electrical excitation in an OLED device, excitons can be formed on the polymer chain and then transfer their energy to the rhenium complex, leading to the characteristic MLCT emission. Single-layer light-emitting devices have been fabricated using polymers containing chlorotricarbonyl rhenium(I) complexes, demonstrating the feasibility of this approach. cmu.edu
The solvent or solid-state environment significantly influences the photophysical properties. For instance, the solvent reorganizational energy for [Re(bipy)(CO)₃Cl] has been determined to be different in various media, which affects the emission bandwidth. rsc.org A key factor influencing the relatively short excited-state lifetimes of these rhenium complexes is the participation of the high-frequency carbonyl stretching modes (ν(CO)) as energy acceptors in non-radiative decay processes. rsc.org
Below is a table summarizing the photophysical properties of a representative rhenium(I) tricarbonyl complex in different environments.
| Property | Value in EtOH–MeOH (4:1 v/v) | Value in 2-methyltetrahydrofuran |
| Solvent Reorganizational Energy | 1100 cm⁻¹ | 650 cm⁻¹ |
| Data sourced from experimental studies on [Re(bipy)(CO)₃Cl]. rsc.org |
Dye-Sensitized Solar Cells (DSSCs)
Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) and its derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs), a type of photovoltaic device that converts light into electrical energy. The role of the photosensitizer is crucial for the performance of DSSCs.
In a DSSC, the photosensitizer is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The primary functions of the sensitizer (B1316253) are to absorb solar radiation and to inject photoexcited electrons into the conduction band of the semiconductor. nih.gov Ruthenium(II) polypyridyl complexes have been extensively studied as photosensitizers due to their broad absorption spectra, suitable excited and ground state energy levels, and stability in the oxidized state. nih.govresearchgate.net While much of the focus has been on ruthenium complexes, rhenium(I) complexes with similar polypyridyl ligands share some of these favorable characteristics.
An effective photosensitizer should have strong absorption across the visible spectrum and into the near-infrared region. nih.gov The 2,2'-bipyridine ligand in Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) can be functionalized to modify the absorption properties and to provide anchoring groups, such as carboxylic or phosphonic acids, for strong attachment to the TiO₂ surface. nih.gov This anchoring is essential for efficient electron injection.
Upon absorption of a photon, the photosensitizer is promoted to an excited state. For efficient solar cell operation, an electron from this excited state must be rapidly injected into the conduction band of the semiconductor. This process must be faster than other de-excitation pathways, such as luminescence or non-radiative decay, to ensure a high quantum efficiency for charge separation.
The energy levels of the photosensitizer's excited state and the semiconductor's conduction band must be well-aligned to provide a sufficient driving force for electron injection. The properties of the 2,2'-bipyridine ligand can be modified to tune these energy levels and optimize the injection efficiency.
Covalent Organic Frameworks (COFs) and Immobilized Catalysts
The immobilization of molecular catalysts like Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) onto solid supports is a promising strategy to bridge the gap between homogeneous and heterogeneous catalysis. Covalent organic frameworks (COFs) are a class of porous crystalline polymers that provide a platform for the precise incorporation of catalytic units into a robust and stable structure.
Rhenium tricarbonyl complexes containing 2,2'-bipyridine ligands are well-established molecular electrocatalysts for the selective reduction of carbon dioxide (CO₂) to carbon monoxide (CO). rsc.orgrsc.orgresearchgate.net Immobilizing these catalysts is crucial for the development of practical electrochemical devices.
One successful approach involves the post-synthetic modification of a COF that already contains 2,2'-bipyridine moieties. rsc.orgrsc.org In this method, the pre-formed COF is treated with a rhenium precursor, such as Re(CO)₅Cl, to metalate the bipyridine sites within the framework. rsc.org This results in the integration of Re(2,2'-bpy)(CO)₃ fragments into the COF structure. The amount of rhenium incorporated into the framework can be controlled by varying the reaction stoichiometry. rsc.org
Alternatively, a functionalized rhenium complex can be used as a building block in the synthesis of the COF. For example, a derivative of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) bearing reactive groups, such as amines, can be synthesized and then polymerized with other monomers to form the COF. rsc.org For instance, Re(5,5'-diamine-2,2'-bipyridine)(CO)₃Cl has been synthesized and shown to be an active and selective electrocatalyst for CO₂ reduction with a high faradaic efficiency. rsc.orgresearchgate.net
When immobilized in a COF and fabricated into an electrode, these rhenium-containing materials have demonstrated catalytic activity for the electrochemical reduction of CO₂ to CO. rsc.orgrsc.org A composite of the rhenium-functionalized COF with carbon black and a binder can be coated onto an electrode surface. rsc.orgrsc.orgresearchgate.net Such electrodes have shown faradaic efficiencies for CO production, although the catalytic performance can be influenced by factors such as mass transport and substrate diffusion within the porous framework. umn.edu
The table below summarizes the catalytic performance of a Re-containing COF composite electrode.
| Catalyst System | Applied Potential (vs. Fc⁰/⁺) | Product | Faradaic Efficiency |
| COF-2,2'-bpy-Re composite | -2.8 V | Carbon Monoxide (CO) | 81% |
| Data from electrochemical studies on CO₂ reduction. rsc.orgrsc.org |
Post-Metallation Synthesis of Re-containing COFs
A key strategy for integrating Re(bpy)(CO)₃Cl moieties into Covalent Organic Frameworks is the post-metallation or post-synthetic modification (PSM) approach. rsc.org This method involves first synthesizing a COF that contains unmetallated 2,2'-bipyridine (bpy) ligands within its porous structure. Subsequently, this pre-formed framework is treated with a rhenium precursor, such as pentacarbonylrhenium(I) chloride (Re(CO)₅Cl), to anchor the Re(CO)₃Cl units onto the bpy sites. rsc.org
In one example, a COF containing 2,2'-bipyridine moieties (COF-2,2'-bpy) was prepared. This orange crystalline material was then subjected to a post-metallation reaction to generate COF-2,2'-bpy-Re. rsc.org The successful incorporation of the rhenium fragments into the COF was confirmed through various characterization techniques:
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic carbonyl (CO) stretching bands confirmed the presence of the Re(CO)₃ group.
X-ray Photoelectron Spectroscopy (XPS): XPS analysis confirmed the presence of rhenium in its +1 oxidation state within the framework. For instance, the Re 4f spectrum for a similar COF showed peaks with binding energies of 44.2 and 41.9 eV, corresponding to Re 4f₅/₂ and Re 4f₇/₂, respectively, which is consistent with previously reported rhenium(I) bipyridine complexes. osti.gov
Powder X-ray Diffraction (PXRD): PXRD studies established that the long-range crystalline order of the COF was retained after the incorporation of the metal complexes. osti.gov
This post-metallation route allows for the creation of a well-defined, heterogeneous catalyst where the active Re(bpy)(CO)₃Cl sites are spatially isolated and distributed throughout the robust, porous COF structure. rsc.org The amount of rhenium incorporated into the framework can be varied, with loadings as high as 29.38 wt % being achieved. rsc.org
Table 1: Characterization Data for Post-Metallation Synthesis
| Material | Synthesis Strategy | Key Characterization Findings | Rhenium Loading (wt %) |
|---|---|---|---|
| COF-2,2'-bpy | Initial synthesis of bipyridine-containing framework | Crystalline material with accessible bpy ligand sites. | 0 |
| COF-2,2'-bpy-Re | Post-metallation of COF-2,2'-bpy with Re(CO)₅Cl | FTIR confirms Re(CO)₃ presence; XPS shows Re(I) state; PXRD confirms retention of crystallinity. | Up to 29.38 |
Performance of Immobilized Catalysts on Electrode Surfaces
The primary application for these Re-containing COFs is as immobilized catalysts on electrode surfaces for the electrocatalytic reduction of CO₂. rsc.org To fabricate an electrode, the synthesized COF-2,2'-bpy-Re material is typically mixed with conductive additives like carbon black and a binder such as polyvinylidene fluoride (B91410) (PVDF) to form a composite. This composite is then deposited onto a conductive substrate, for example, a glassy carbon electrode. rsc.org
The performance of these immobilized catalysts is evaluated in an electrochemical cell under a CO₂ atmosphere. Key metrics include Faradaic Efficiency (FE), which measures the percentage of electrons that are used to produce the desired product (CO), and the potential at which the reduction occurs.
Research findings demonstrate that the COF-immobilized rhenium catalyst is active for CO₂ reduction. rsc.org In a controlled potential electrolysis experiment, a composite of COF-2,2'-bpy-Re (with 29.38 wt % Re loading), carbon black, and PVDF was shown to be active for converting CO₂ to CO at a potential of –2.8 V vs. Fc⁰/⁺. After a 30-minute electrolysis, carbon monoxide was produced with a Faradaic efficiency of 81%. rsc.org
While this demonstrates the viability of the immobilization strategy, the performance can differ from the homogeneous counterpart. For comparison, the molecular precursor Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl, used in the synthetic studies, exhibited a near-perfect Faradaic efficiency of 99% for CO production in solution. rsc.org The lower efficiency of the immobilized catalyst (81%) could be attributed to factors such as mass transport limitations within the COF pores or issues with electrical conductivity within the composite electrode. acs.orgresearchgate.net However, the heterogenized system offers significant advantages in terms of catalyst stability and reusability, which are critical for practical device applications. researchgate.netacs.org
Table 2: Electrocatalytic CO₂ Reduction Performance
| Catalyst System | Form | Applied Potential (V vs. Fc⁰/⁺) | Primary Product | Faradaic Efficiency for CO (%) |
|---|---|---|---|---|
| Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl | Homogeneous (in solution) | -2.47 | CO | 99 |
| COF-2,2'-bpy-Re Composite | Heterogeneous (immobilized on electrode) | -2.8 | CO | 81 |
Biological Research Applications and Intermolecular Interactions
Luminescent Probes for Bioimaging
The unique photophysical properties of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) and its derivatives make them valuable as luminescent probes for biological imaging. rsc.org These complexes typically exhibit a luminescent triplet metal-to-ligand charge-transfer (MLCT) excited state, often emitting in the yellow region of the visible spectrum. nih.gov This luminescence allows for real-time tracking of cellular processes.
For instance, certain neutral fac-[Re(CO)₃(phen)L] complexes have been shown to accumulate in the mitochondria of HeLa cells. mdpi.com This mitochondrial targeting is significant as these organelles are crucial for cellular metabolism and are implicated in various disease states. The mechanism for this accumulation can be complex; in some cases, it is suggested to be a dissociation-driven process where the luminescent fac-[Re(CO)₃(phen)]⁺ core is formed and subsequently taken up by the mitochondria. mdpi.com
In other studies, rhenium(I) complexes have shown different localization patterns. For example, the complex fac-[Re(bipy)(CO)₃(SC(Me)C(O)OMe)] was found to predominantly localize in the lysosomes of MDA-MB-231 cells after a 4-hour treatment. rsc.org However, with longer incubation times (48 hours), this complex showed partial migration into the mitochondria. rsc.org This time-dependent localization highlights the dynamic nature of these probes within the cellular environment.
The table below summarizes the localization of different rhenium(I) tricarbonyl complexes in various cell lines.
| Complex Type | Cell Line | Primary Localization | Secondary/Time-Dependent Localization |
| Neutral fac-[Re(CO)₃(phen)L] | HeLa | Mitochondria | - |
| fac-[Re(bipy)(CO)₃(SC(Me)C(O)OMe)] | MDA-MB-231 | Lysosomes (4h) | Mitochondria (48h) |
| Extremely lipophilic Re(I) tricarbonyl complexes | MDA-MB-231 | Mitochondria | - |
Co-localization experiments using specific organelle trackers are crucial for confirming the subcellular distribution of these rhenium complexes. For example, the mitochondrial accumulation of a rhenium probe was confirmed by its co-localization with MitoTracker Green®, yielding high Pearson and Manders correlation coefficients. mdpi.com Similarly, lysosomal localization has been verified using Lysotracker dyes. rsc.org
The development of bioorthogonal probes allows for the specific labeling of biomolecules in their native environment without interfering with biological processes. Rhenium(I) polypyridine complexes have been functionalized to act as bioorthogonal phosphorogenic probes. nih.gov For example, complexes containing a sydnone (B8496669) moiety have been synthesized for this purpose. nih.gov These probes can undergo strain-promoted sydnone-alkyne cycloaddition (SPSAC) with strained alkynes, leading to a "turn-on" of phosphorescence. nih.gov
Upon reaction with a strained alkyne like bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), these rhenium-sydnone complexes exhibit a significant enhancement in their emission. nih.gov This enhancement is even more pronounced when conjugated with BCN-modified proteins such as bovine serum albumin (BSA), with emission increases of up to 38.9-fold and extended lifetimes. nih.gov This phosphorogenic property is highly desirable for bioimaging as it reduces background noise and improves signal specificity.
Furthermore, the bioorthogonal ligation of these complexes has been successfully used for specific organelle labeling in live cells. For instance, a rhenium(I) complex ligated with a morpholine (B109124) derivative demonstrated specific labeling of lysosomes in live HeLa cells, with a high degree of colocalization confirmed by LysoTracker Deep Red. nih.gov
Biomolecular Probing and Sensing Mechanisms
The ability of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) and related complexes to interact with and sense specific biomolecules is a key area of research. These interactions can lead to changes in the photophysical properties of the complex, providing a basis for molecular sensing.
Rhenium(I) tricarbonyl complexes containing polypyridyl ligands, such as 2,2'-bipyridine (B1663995), can interact with biomolecules like DNA. researchgate.net The mode and strength of this interaction are influenced by the nature of the ligands. For complexes with planar, intercalative polypyridyl ligands, binding to DNA can occur with binding constants in the order of 10⁴ M⁻¹. researchgate.net These interactions can be studied using various spectroscopic techniques, including absorption and emission spectroscopy.
The interaction with DNA can also lead to cleavage of the DNA strands. Some ruthenium(II) complexes, which share structural similarities with the rhenium complexes, have been shown to cleave DNA efficiently, potentially through a hydrolytic mechanism. researchgate.net This is facilitated by hydrogen bonding between the complex and the phosphate (B84403) backbone of the DNA. researchgate.net
Rhenium(I) polypyridine complexes have been engineered to act as phosphorescent sensors for biologically important molecules like nitric oxide (NO). rsc.orgnih.gov NO is a crucial signaling molecule involved in various physiological and pathological processes. frontiersin.org
To create these sensors, the rhenium(I) complex is functionalized with a diaminoaromatic moiety. rsc.orgnih.gov In the absence of NO, the phosphorescence of the complex is quenched. Upon reaction with NO, the diamino group is converted to a triazole, which restores the phosphorescence of the complex. This "turn-on" response allows for the detection of NO. These sensors have been successfully used for intracellular NO sensing. nih.gov
Investigation of Biological Activity in Cellular Systems
Beyond imaging and sensing, Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) and its derivatives have been investigated for their biological activity, particularly their potential as anticancer agents. rsc.org
Studies have shown that rhenium(I) tricarbonyl complexes can exhibit significant cytotoxic effects against various cancer cell lines. nih.govrsc.org For example, a series of fac-[Re(CO)₃(NN)(OH₂)]⁺ complexes showed IC₅₀ values below 20 μM in HeLa cells. nih.govresearchgate.net Notably, some of these complexes were equally effective in cisplatin-resistant cell lines, suggesting they may circumvent common drug resistance mechanisms. nih.gov
The mechanism of this anticancer activity is an area of active investigation. In some cases, the cytotoxic effect is linked to the induction of apoptosis and the disruption of cellular metabolism. However, for some potent complexes, the mode of cell death does not fall into the canonical categories of apoptosis, necrosis, or autophagy, suggesting a novel mechanism of action. nih.govnih.gov These complexes have been observed to induce cytoplasmic vacuolization that is lysosomal in nature, without causing an increase in intracellular reactive oxygen species or depolarization of the mitochondrial membrane potential. nih.govnih.gov
Furthermore, the introduction of reactive functional groups, such as a halomethyl substituent on the bipyridine ligand, can enhance the antiproliferative activity of these complexes. rsc.org One such derivative showed significant inhibition of pancreatic tumor growth in an in vivo zebrafish xenograft model. rsc.org
The table below provides a summary of the cytotoxic activity of selected rhenium(I) tricarbonyl complexes.
| Complex Type | Cell Line(s) | Observed IC₅₀ Values | Key Findings |
| fac-[Re(CO)₃(NN)(OH₂)]⁺ | HeLa, Cisplatin-resistant cell lines | < 20 μM | Circumvents cisplatin (B142131) resistance; induces non-canonical cell death |
| 5-(chloromethyl)-2,2'-bipyridine derivative | Pancreatic cancer cells | - | Significant inhibition of tumor growth in vivo |
Cytotoxic Effects on Cancer Cell Lines (in vitro studies)
A significant body of research has demonstrated the potential of rhenium(I) tricarbonyl complexes as anticancer agents. uzh.ch Numerous compounds featuring the Re(I) tricarbonyl bisimine core have shown antiproliferative activity that equals or surpasses that of the established chemotherapy drug, cisplatin, across a variety of human cancer cell lines. uzh.ch
Studies on a series of water-soluble rhenium(I) complexes with the general formula fac-[Re(CO)₃(NN)(OH₂)]⁺, where NN is a bipyridine or phenanthroline derivative, have shown potent cytotoxicity. With the exception of complexes with ester-functionalized ligands, most exhibited 50% growth inhibitory concentration (IC₅₀) values below 20 μM in HeLa (cervical cancer) cells. nih.gov Notably, certain derivatives were found to be equally effective in both wild-type and cisplatin-resistant cancer cell lines, indicating an ability to circumvent common mechanisms of platinum drug resistance. nih.govnih.gov The cytotoxicity of these complexes is not always limited to cancerous cells; however, some derivatives show promising selectivity for cancer cells over normal cell lines. For example, a related phenanthroline-based complex displayed up to 26-fold selectivity for PC3 prostate cancer cells over normal human retinal pigment epithelial-1 (RPE-1) cells. acs.org
| Complex (NN Ligand) | A549 (Lung Carcinoma) | A549 CisR (Cisplatin-Resistant) | PC3 (Prostate Carcinoma) | HeLa (Cervical Carcinoma) | MRC-5 (Normal Lung Fibroblast) | RPE-1 (Normal Retinal Epithelial) |
|---|---|---|---|---|---|---|
| 4,4'-dimethyl-2,2'-bipyridine | 14.8 ± 1.5 nih.gov | 12.2 ± 0.6 nih.gov | - | < 20 nih.gov | 18.4 ± 1.1 nih.gov | - |
| 4,4'-dimethoxy-2,2'-bipyridine | 15.2 ± 0.7 nih.gov | 13.6 ± 0.5 nih.gov | - | < 20 nih.gov | 20.1 ± 1.1 nih.gov | - |
| 2,9-dimethyl-1,10-phenanthroline | 1.5 ± 0.05 nih.gov | 1.4 ± 0.1 nih.gov | - | < 20 nih.gov | 2.5 ± 0.1 nih.gov | - |
| 3-(1,10-phenanthrolin-5-yl)propan-1-ol | - | - | 0.32 ± 0.05 acs.org | - | - | 8.4 ± 0.8 acs.org |
| Cisplatin (Reference) | 2.2 ± 0.1 nih.gov | 19.7 ± 1.0 nih.gov | > 50 (hypoxic) acs.org | - | 0.4 ± 0.02 nih.gov | - |
Modulation of Cellular Processes (e.g., Enzyme Activity)
The mechanism of action for the biological effects of Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) and related complexes often involves direct interaction with biomolecules, leading to the modulation of key cellular functions like enzyme activity.
Research has shown that Re(I) tricarbonyl complexes can act as coordinate covalent inhibitors for enzymes. nih.gov For instance, a series of these complexes were investigated as inhibitors of the SARS-CoV-2 main cysteine protease (3CLpro). Mass spectrometry studies confirmed that the Re(I) tricarbonyl complex binds covalently to the active site Cys145 residue of the enzyme. nih.gov The inhibitory activity was found to be dependent on the substituents on the bipyridine ligand, with amine-functionalized compounds showing the lowest IC₅₀ values. nih.gov Crucially, control experiments showed that the bipyridine ligand alone and the pentacarbonylchlororhenium (B89072) precursor had no inhibitory effect, confirming that the intact coordination complex is the active species. nih.gov
In another example, Re(I) tricarbonyl complexes bearing a benzenesulfonamide (B165840) group were shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes play a role in various physiological processes, and isoform hCA IX is a well-known target in cancer therapy. The rhenium complexes exhibited nanomolar inhibitory activity and, in some cases, pronounced selectivity against the cancer-related hCA IX isoform over the off-target hCA I and hCA II isoforms. nih.gov
| Enzyme Target | Complex/Ligand Substituent | Inhibition Value | Metric |
|---|---|---|---|
| SARS-CoV-2 3CLpro | 4,4'-diamino-2,2'-bipyridine | 7.5 ± 1.3 nih.gov | IC₅₀ (μM) |
| SARS-CoV-2 3CLpro | 4-amino-4'-methyl-2,2'-bipyridine | 8.9 ± 1.1 nih.gov | IC₅₀ (μM) |
| SARS-CoV-2 3CLpro | 4,4'-dicarboxylic acid-2,2'-bipyridine | 24.1 ± 1.8 nih.gov | IC₅₀ (μM) |
| hCA IX | Pyridyl-triazole-benzenesulfonamide | 2.8 nih.gov | Kᵢ (nM) |
| hCA IX | Re(CO)₃-Pyridyl-triazole-benzenesulfonamide | 12.1 nih.gov | Kᵢ (nM) |
Rhenium(I) Complexes as Model Systems for Technetium Radiopharmaceuticals
The chemical properties of rhenium place it in Group 7 of the periodic table, along with technetium (Tc). This relationship is highly significant in the field of nuclear medicine. uzh.ch The radioisotope technetium-99m (⁹⁹ᵐTc) is the most widely used radionuclide for diagnostic imaging, while the radioisotopes of rhenium, ¹⁸⁶Re and ¹⁸⁸Re, are beta-emitters suitable for radiotherapy. nih.govmdpi.com The chemical similarity between Tc and Re allows for the development of "matched pairs" of radiopharmaceuticals for theranostic applications, where the same targeting molecule can be used for both diagnosis (with ⁹⁹ᵐTc) and therapy (with ¹⁸⁶Re/¹⁸⁸Re). nih.govresearchgate.net
In this context, stable, non-radioactive rhenium complexes like Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) serve as essential model systems, or "cold" surrogates, for their radioactive "hot" technetium analogues. scispace.com The use of rhenium models is a common and accepted practice that offers several advantages. scispace.com It allows for the synthesis and thorough characterization of the coordination compounds using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, which are not feasible with the tracer-level concentrations of ⁹⁹ᵐTc. scispace.com
This modeling approach enables detailed investigation of the compound's structure, stability, and fundamental reaction chemistry before introducing radioactivity. nih.gov The biological properties of the stable rhenium complex can also be evaluated in vitro and in vivo to predict the behavior of the corresponding technetium radiopharmaceutical. nih.gov This strategy significantly streamlines the development of novel ⁹⁹ᵐTc-based diagnostic agents and their corresponding ¹⁸⁶Re/¹⁸⁸Re therapeutic counterparts, ensuring that the molecular structure and, consequently, the pharmacokinetic properties are nearly identical. uzh.chnih.gov
Future Research Directions and Challenges
Development of Next-Generation Rhenium(I) Bipyridine Complexes
The design and synthesis of new rhenium(I) bipyridine complexes are central to advancing their applications. Researchers are focusing on strategic modifications of the bipyridine and ancillary ligands to fine-tune the electronic and steric properties of the complexes.
One key area of development is the synthesis of complexes with enhanced photophysical properties. For instance, expanding the conjugation of the bidentate ligand can shift the absorption wavelengths to the red region of the spectrum, which is desirable for applications in photodynamic therapy (PDT) to allow for deeper tissue penetration. acs.orgnih.gov Structural modifications are being explored to improve the photo-absorption profiles and develop near-infrared light-absorbing Re(I) complexes. nih.gov The introduction of electron-donating or -withdrawing groups at the 4,4′ positions of the 2,2′-bipyridine ligand has been shown to modulate the electronic structure, absorption spectra, and excited-state dynamics of the complexes, thereby influencing their stability and reactivity. acs.org
Another important direction is the development of water-soluble and biocompatible complexes for biological applications. acs.org The incorporation of phosphine (B1218219) ligands such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) and 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) has been shown to impart water solubility and photocytotoxicity against cancer cells. acs.org Systematic investigations into the solution speciation of these complexes in aqueous and biologically relevant media are crucial for understanding their pharmacological effects and for the rational design of next-generation compounds. nih.govacs.org
Furthermore, the synthesis of multimetallic systems using bridging ligands is an attractive prospect for enhancing properties and imparting multifunctionality. manchester.ac.uk These polymetallic complexes can exhibit unique photophysical and catalytic properties arising from the interactions between the metal centers.
| Ligand Modification Strategy | Objective | Example | Reference(s) |
| Extended π-conjugation in bipyridine ligand | Red-shift absorption for deeper tissue penetration in PDT | Pyridocarbazole-type ligands | acs.orgnih.govnih.gov |
| Substitution at 4,4'-positions of bipyridine | Tune electronic structure and reactivity | Electron-donating/withdrawing groups | acs.org |
| Incorporation of phosphine ligands | Enhance water solubility and biocompatibility | PTA, DAPTA | acs.org |
| Use of bridging ligands | Create multifunctional polymetallic complexes | Bipyridine-based linkers | manchester.ac.uk |
Exploration of Novel Catalytic Pathways
While the photocatalytic reduction of CO2 to CO by rhenium(I) bipyridine complexes is well-established, future research is aimed at exploring new catalytic pathways and improving the efficiency and selectivity of existing ones.
A significant challenge in homogeneous catalysis is the degradation and difficult separation of the molecular catalyst. nih.gov To address this, research is focusing on the heterogenization of these complexes by immobilizing them on solid supports such as TiO2, which can enhance photocatalytic activity and long-term durability. nih.gov The development of covalent organic frameworks (COFs) bearing rhenium(I) tricarbonyl moieties is another promising approach for creating robust and recyclable catalytic systems for CO2 reduction. nih.gov
Researchers are also investigating the influence of ligand design on catalytic performance. For example, the attachment of N-heterocyclic moieties to the 1,10-phenanthroline (B135089) ligand in fac-[Re(phen)(CO)3Cl] has been shown to significantly increase the turnover numbers for CO2 reduction. acs.org Moreover, the replacement of a carbonyl ligand with a weaker π-accepting N-heterocyclic carbene (NHC) ligand can shift the characteristic metal-to-ligand charge transfer (MLCT) transitions to lower energies, enabling the use of visible light for photocatalysis. rsc.org
Beyond CO2 reduction, the catalytic activity of rhenium complexes in other important organic transformations is an emerging area of interest. For instance, oxo-rhenium complexes have shown promise as catalysts for the reduction of various functional groups and for C-X bond-forming reactions. researchgate.net Detailed mechanistic studies, including computational calculations, are crucial for understanding the catalytic cycles and for designing more efficient and selective catalysts. nih.govacs.org
| Catalytic System | Reaction | Key Feature/Advantage | Reference(s) |
| ReCC@TiO2 | CO2 photoreduction | Heterogenized system with enhanced stability and recyclability | nih.gov |
| COF-2,2'-bpy-Re | Electrocatalytic CO2 reduction | Immobilized catalyst on a covalent organic framework | nih.gov |
| NHC-containing Re(I) complexes | Photocatalytic CO2 reduction | Harvests low-energy visible light | rsc.org |
| Oxo-rhenium complexes | Reduction of functional groups, C-X bond formation | Versatile catalysts for organic synthesis | researchgate.net |
Advanced Materials Integration and Device Engineering
The unique photophysical and electronic properties of rhenium(I) bipyridine complexes make them attractive components for advanced materials and optoelectronic devices. Future research in this area will focus on the rational design and fabrication of functional materials with tailored properties.
One area of active research is the development of luminescent materials for applications in organic light-emitting diodes (OLEDs). The high photostability, large Stokes shifts, and long-lived excited states of these complexes are advantageous for achieving efficient and stable electroluminescence. nih.gov The design of rhenium(I) complexes that can be incorporated into polymer blends for simple solution spin-coating fabrication of OLEDs is a key objective. researchgate.net
The integration of rhenium(I) complexes into supramolecular assemblies and macromolecules is another promising direction for creating new materials with emergent properties. acs.org These materials could find applications in sensing, bioimaging, and light-harvesting systems. The covalent attachment of rhenium complexes to surfaces is also being explored for the development of robust and efficient devices for processes such as solar fuel generation. emerald.comnih.gov
Furthermore, the high density and heat resistance of rhenium make it a valuable component in materials designed for extreme environments, such as in the aerospace and nuclear industries. albmaterials.com While not directly related to the bipyridine complex itself, the fundamental properties of rhenium contribute to its importance in materials science.
| Application Area | Material/Device | Desired Property of Re(I) Complex | Reference(s) |
| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | High photostability, long-lived excited states, efficient luminescence | nih.govresearchgate.net |
| Supramolecular Chemistry | Luminescent sensors, light-harvesting systems | Tunable photophysical properties, ability to form self-assembled structures | acs.org |
| Catalysis | Solar fuel generation devices | Efficient light absorption, robust immobilization on surfaces | emerald.comnih.gov |
| Extreme Environments | Radiation shielding, high-temperature alloys | High density, high melting point (properties of elemental Rhenium) | albmaterials.com |
Elucidation of Complex Biological Mechanisms
The potential of rhenium(I) tricarbonyl complexes as therapeutic and diagnostic agents has spurred significant interest in understanding their interactions with biological systems. mdpi.com Future research will focus on elucidating the complex mechanisms of action of these compounds to guide the development of more effective and targeted therapies.
A major challenge in the development of metal-based drugs is understanding their behavior in the physiological environment. Systematic studies on the solution speciation of rhenium(I) complexes in aqueous and biological media are essential to identify the active species and to understand their interactions with biomolecules such as proteins and DNA. nih.govacs.orgmdpi.com The luminescent properties of these complexes are a significant advantage in this regard, as they allow for the tracking of the compounds within cells using emission spectroscopy. nih.gov
In the context of photodynamic therapy, a key research direction is to overcome the limitation of the short-wavelength light absorption of many current rhenium(I) complexes, which restricts their use to superficial tumors. nih.gov The development of complexes that can be activated by near-infrared light through strategies such as two-photon excitation is a major goal. nih.govnih.gov The incorporation of rhenium complexes into nanoparticles is another promising approach to improve their bioavailability and targeting to cancer cells. nih.govnih.gov
Furthermore, the synthesis of rhenium complexes with reactive functional groups that can undergo ligand-based alkylating reactions is being explored as a strategy to enhance their anticancer activity. rsc.org Detailed mechanistic studies are needed to understand how these complexes induce cell death and to identify their molecular targets.
| Research Area | Key Question/Challenge | Experimental/Theoretical Approach | Reference(s) |
| Speciation and Bioavailability | What are the active species in a biological environment? | Solution speciation studies, lipophilicity measurements | nih.govacs.org |
| Mechanism of Action | How do these complexes interact with biomolecules and induce cell death? | Luminescence microscopy, interaction studies with DNA/proteins | mdpi.comnih.gov |
| Photodynamic Therapy | How to improve tissue penetration of light for activation? | Design of two-photon absorbing complexes, incorporation into nanoparticles | nih.govnih.gov |
| Targeted Therapy | How to enhance selectivity for cancer cells? | Synthesis of complexes with targeting moieties, ligand-based alkylating agents | rsc.org |
Q & A
Q. What is the standard synthetic protocol for Chlorotricarbonyl(2,2'-bipyridine)rhenium(I), and what experimental conditions are critical?
The complex is synthesized by refluxing rhenium(I) pentacarbonyl chloride with 2,2'-bipyridine in anhydrous toluene under a nitrogen atmosphere for 4 hours. After reflux, the yellow-orange precipitate is isolated via vacuum filtration, washed with diethyl ether, and purified using column chromatography (neutral alumina, MeOH/DCM gradient). Key conditions include inert atmosphere (to prevent oxidation), anhydrous solvents, and controlled temperature to avoid decomposition .
Q. Which characterization techniques are essential for confirming the structure of this complex?
Primary methods include:
- Infrared (IR) spectroscopy : Confirms the presence of three carbonyl ligands (ν(CO) ~1900–2050 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify ligand coordination and purity .
- X-ray crystallography : Resolves the octahedral geometry around the Re center, with bond distances (e.g., Re–CO: ~1.89–1.93 Å) consistent with fac-tricarbonyl configurations .
Advanced Research Questions
Q. How do ligand substitutions on 2,2'-bipyridine influence the electronic properties and catalytic activity of the Re(I) complex?
Substituents on the bipyridine ligand (e.g., electron-donating or -withdrawing groups) modulate the Re center’s electron density, altering redox potentials and catalytic efficiency. For example, 4,4'-dimethoxy substituents enhance π-backbonding to CO ligands, stabilizing reduced intermediates in CO₂ catalysis. Comparative studies using substituted bipyridines (e.g., 4,4'-di-t-butyl derivatives) reveal steric effects on substrate binding .
Q. What mechanistic insights explain the complex’s role in photocatalytic CO₂ reduction?
The complex acts as a photosensitizer and catalyst. Upon visible-light excitation, it undergoes ligand-to-metal charge transfer (LMCT), generating a reduced Re species that binds CO₂. Isotopic labeling (¹³CO₂) and transient absorption spectroscopy identify intermediates such as [Re(CO)₃(bpy)(COO•−)]⁻. The rate-determining step is CO₂ binding, influenced by solvent polarity (e.g., DMF enhances charge separation) .
Q. How can researchers resolve contradictions in reported catalytic turnover numbers (TONs) for CO₂ reduction?
Discrepancies arise from variations in:
- Light source intensity and wavelength : Standardize using monochromatic light (e.g., 450 nm LEDs).
- Sacrificial reductants : Triethanolamine (TEOA) vs. 1,3-dimethyl-2-phenyl-1,3-diazolidine (BNAH) affect TONs due to differing reduction potentials.
- CO₂ solubility : Use pressurized reactors or CO₂-saturated electrolytes. Control experiments with inert gases (Ar) differentiate catalytic vs. non-catalytic pathways .
Q. What strategies optimize the stability of Re(I) complexes under catalytic conditions?
- Ligand design : Rigid, chelating ligands (e.g., phenanthroline derivatives) reduce ligand dissociation.
- Solvent selection : Aprotic solvents (e.g., acetonitrile) minimize hydrolysis.
- Additives : Weak acids (e.g., trifluoroethanol) stabilize reduced intermediates without protonating the catalyst .
Methodological Considerations
Q. How should researchers handle air-sensitive Re(I) complexes during synthesis and characterization?
- Use Schlenk lines or gloveboxes for synthesis and handling.
- Purge solvents with inert gases (N₂ or Ar) and store complexes under vacuum or inert atmosphere.
- For crystallography, mount crystals in perfluoropolyether oil to prevent oxidation .
Q. What advanced spectroscopic techniques probe the excited-state dynamics of this complex?
- Time-resolved IR (TRIR) : Tracks CO ligand vibrational changes during photoexcitation (sub-ps resolution).
- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance in catalytic cycles.
- EPR spectroscopy : Detects paramagnetic intermediates (e.g., Re⁰ species) .
Data Contradiction Analysis Example
Conflicting reports on CO₂ reduction efficiency:
- Study A (TON = 120 in DMF/TEOA) vs. Study B (TON = 45 in MeCN/BNAH): Differences arise from solvent-dependent CO₂ solubility and reductant efficiency.
- Resolution : Normalize TONs to photon flux and conduct control experiments with isotopic labeling to confirm CO₂ origin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
